(1Z,N'E)-N'-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid
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Overview
Description
(1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of hydrazonothioic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with N-phenylcarbamohydrazonothioic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid include other hydrazonothioic acids and their derivatives, such as:
- (1Z,N’E)-N’-(2-chlorobenzylidene)-N-phenylcarbamohydrazonothioic acid
- (1Z,N’E)-N’-(2-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid
Uniqueness
The uniqueness of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3S/c15-12-7-4-8-13(16)11(12)9-17-19-14(20)18-10-5-2-1-3-6-10/h1-9H,(H2,18,19,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKIPOQFBYVMP-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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